5-Carboxy-X-rhodamine N-succinimidyl ester
Overview
Description
5-Carboxy-X-rhodamine N-succinimidyl ester, also known as 5-ROX, SE, is a labeling reagent used in the preparation of charge-modified dye-labeled Dideoxynucleotide Triphosphates (ddNTP) to “direct-load” DNA sequencing . It is an amine-reactive form of carboxy-X-rhodamine and is widely used for oligonucleotide labeling and automated DNA sequencing applications .
Molecular Structure Analysis
The molecular structure of 5-Carboxy-X-rhodamine N-succinimidyl ester is characterized by an empirical formula of C37H33N3O7 and a molecular weight of 631.67 . The SMILES string representation of the molecule is also provided .Chemical Reactions Analysis
5-Carboxy-X-rhodamine N-succinimidyl ester is used as an amine coupling reagent to form 5-carboxy-X-rhodamine (ROX) derivatized compounds such as proteins, nucleic acids, and drugs . It is also used in the preparation of charge-modified dye-labeled ddNTPs for “direct-load” DNA sequencing .Physical And Chemical Properties Analysis
5-Carboxy-X-rhodamine N-succinimidyl ester is a dark red solid that is soluble in DMF and acetonitrile . It has an excitation wavelength of approximately 575 nm and an emission wavelength of approximately 600 nm in 0.1 M phosphate pH 7.0 .Scientific Research Applications
Synthesis and Reactivity
5-Carboxy-X-rhodamine N-succinimidyl ester is a compound synthesized efficiently from inexpensive materials. Its carboxylic acid group can be activated in situ and conjugated with amino groups of interest. This process is essential in synthesizing various dyes and probes for scientific research (Uddin & Marnett, 2008).
Application in Biological Microscopy
New rhodamines with intense red fluorescence, including those based on 5-carboxy-X-rhodamine, have been developed for use in biological microscopy. These dyes exhibit improved hydrolytic stability and are useful in two-color stimulated emission depletion (STED) fluorescence nanoscopy, significantly enhancing the contrast and resolution of biological samples (Kolmakov et al., 2014).
Role in DNA Sequencing
The compound has been utilized in the synthesis of a cleavable azo linker, which, when conjugated with 5-carboxy-X-rhodamine, forms a potential reversible terminator for DNA sequencing. This method eliminates the need for 3'-OH blocking, making it a valuable tool in genomic research (Tan et al., 2016).
Study of Protein Function in Cells
The fluorescent tagging of proteins, such as bovine brain tau protein with 5-carboxy-X-rhodamine-succinimidyl ester, has been instrumental in studying their intracellular distribution and functions. This approach aids in understanding the cellular dynamics and potential roles of proteins in various biological processes (Lu & Wood, 1993).
Surface-Enhanced Raman Scattering Applications
In the detection of DNA hybridization, particularly for genes like BRCA1 associated with breast cancer, 5-carboxy-X-rhodamine-N-succinimidyl ester plays a crucial role. Covalently attached to oligonucleotide sequences, it enhances Raman signals on silver surfaces, facilitating the distinction between hybridized samples and controls (Allain & Vo‐Dinh, 2002).
Photostable and Water-Soluble Fluorescent Labels
This compound is essential in creating photostable, water-soluble fluorescent labels for biological microscopy. The labels enable high-resolution imaging of cellular components, crucial for advanced studies in cell biology and biochemistry (Boyarskiy et al., 2008).
Safety And Hazards
properties
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H33N3O7/c41-29-11-12-30(42)40(29)47-37(45)22-9-10-23(26(19-22)36(43)44)31-27-17-20-5-1-13-38-15-3-7-24(32(20)38)34(27)46-35-25-8-4-16-39-14-2-6-21(33(25)39)18-28(31)35/h9-10,17-19H,1-8,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTBJYLMDASSAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)ON9C(=O)CCC9=O)C(=O)[O-])CCC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H33N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376333 | |
Record name | 5-Carboxy-X-rhodamine N-succinimidyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carboxy-X-rhodamine N-succinimidyl ester | |
CAS RN |
209734-74-7 | |
Record name | 5-Carboxy-X-rhodamine N-succinimidyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Carboxy-X-rhodamine N-succinimidyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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